N-[(2S)-1-hydroxy-4-methylpentan-2-yl]benzamide
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Overview
Description
N-[(2S)-1-hydroxy-4-methylpentan-2-yl]benzamide is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their diverse biological activities This compound is characterized by the presence of a benzamide group attached to a hydroxy-substituted alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-hydroxy-4-methylpentan-2-yl]benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is green, rapid, and highly efficient, providing high yields and eco-friendly conditions.
Industrial Production Methods
Industrial production of benzamide derivatives often involves similar condensation reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. The choice of catalysts and reaction conditions is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1-hydroxy-4-methylpentan-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the amide group can produce primary or secondary amines.
Scientific Research Applications
N-[(2S)-1-hydroxy-4-methylpentan-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(2S)-1-hydroxy-4-methylpentan-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, benzamide derivatives are known to inhibit enzymes like dipeptidyl peptidase 4 (DPP-4), which plays a role in glucose metabolism . The binding of the compound to the enzyme’s active site can prevent substrate access, thereby inhibiting its activity.
Comparison with Similar Compounds
Similar Compounds
N-[(2S)-1-[(3R)-3-amino-4-(2-fluorophenyl)butanoyl]pyrrolidin-2-yl]benzamide: This compound has a similar benzamide structure but with different substituents, leading to distinct biological activities.
5-Bromo-N-[(2S)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide: Another benzamide derivative with unique substituents that confer different pharmacological properties.
Uniqueness
N-[(2S)-1-hydroxy-4-methylpentan-2-yl]benzamide is unique due to its specific hydroxy-substituted alkyl chain, which can influence its solubility, reactivity, and biological activity. The presence of the hydroxy group can enhance its ability to form hydrogen bonds, potentially improving its binding affinity to target proteins.
Properties
Molecular Formula |
C13H19NO2 |
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Molecular Weight |
221.29 g/mol |
IUPAC Name |
N-[(2S)-1-hydroxy-4-methylpentan-2-yl]benzamide |
InChI |
InChI=1S/C13H19NO2/c1-10(2)8-12(9-15)14-13(16)11-6-4-3-5-7-11/h3-7,10,12,15H,8-9H2,1-2H3,(H,14,16)/t12-/m0/s1 |
InChI Key |
IFOWNENNSNMODK-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](CO)NC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(CO)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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